5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10749052
InChI: InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
SMILES:
Molecular Formula: C26H31ClN2O4
Molecular Weight: 471.0 g/mol

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC10749052

Molecular Formula: C26H31ClN2O4

Molecular Weight: 471.0 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C26H31ClN2O4
Molecular Weight 471.0 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
Standard InChI Key ITKWPVLOLOFGLS-ZNTNEXAZSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Canonical SMILES CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione, reflects its intricate architecture. Its molecular formula is C26H31ClN2O4, with a molar mass of 471.0 g/mol. Key structural components include:

  • A pyrrolidine-2,3-dione core (positions 2 and 3 ketone groups).

  • A 4-chlorophenyl substituent at position 5.

  • A 3-(dimethylamino)propyl chain at position 1.

  • A hydroxy-(3-methyl-4-propoxyphenyl)methylidene group at position 4.

The E-configuration of the exocyclic double bond at position 4 is critical for spatial arrangement and intermolecular interactions.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC26H31ClN2O4
Molecular Weight471.0 g/mol
IUPAC Name(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
SMILESCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C
InChI KeyITKWPVLOLOFGLS-ZNTNEXAZSA-N

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions, leveraging classic methodologies for constructing pyrrolidine-dione frameworks. Key steps include:

  • Formation of the Pyrrolidine Core: Cyclocondensation of γ-keto esters with amines, followed by oxidation to introduce the 2,3-dione functionality.

  • Introduction of the 4-Chlorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the chlorophenyl moiety.

  • Functionalization at Position 4: A Claisen-Schmidt condensation between the pyrrolidine-dione and 3-methyl-4-propoxybenzaldehyde, yielding the hydroxy-methylidene group.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationEthyl acetoacetate, NH3, EtOH, ΔPyrrolidine ring formation
2OxidationKMnO4, H2O, NaOHConversion to 2,3-dione
3Suzuki CouplingPd(PPh3)4, 4-chlorophenylboronic acidAttach 4-chlorophenyl group
4Claisen-Schmidt Condensation3-methyl-4-propoxybenzaldehyde, NaOHIntroduce hydroxy-methylidene

Challenges in Synthesis

  • Stereochemical Control: Ensuring the E-configuration at the exocyclic double bond requires precise reaction conditions (e.g., base strength, temperature).

  • Functional Group Compatibility: The dimethylamino-propyl chain may necessitate protective group strategies to prevent undesired side reactions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups (hydroxy, ketone) and hydrophobic regions (aromatic rings, propoxy chain). Preliminary data suggest:

  • Moderate solubility in DMSO and DMF (>10 mM), with poor aqueous solubility (<0.1 mg/mL).

  • pH-Dependent Stability: The enolizable β-diketone moiety may undergo tautomerization or degradation under acidic or basic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching).

  • NMR Spectroscopy:

    • 1H NMR: Distinct signals for the dimethylamino group (δ ~2.2 ppm, singlet) and aromatic protons (δ ~6.8–7.4 ppm).

    • 13C NMR: Carbonyl carbons (δ ~190–210 ppm) and quaternary aromatic carbons (δ ~125–140 ppm).

CompoundKey Structural DifferenceReported Activity
VulcanChem VC107490523-methyl-4-propoxybenzoylHypothesized kinase inhibition
PubChem CID 31464904-methylbenzoylUntested

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess activity against cancer cell lines, microbial pathogens, and inflammatory markers.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity to gauge therapeutic potential.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access stereochemically pure variants.

  • Prodrug Strategies: Modify solubility for improved bioavailability.

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